molecular formula C11H15ClO2 B1616448 Metaglycodol CAS No. 13980-94-4

Metaglycodol

Cat. No.: B1616448
CAS No.: 13980-94-4
M. Wt: 214.69 g/mol
InChI Key: OLXAYPPTCHXQRE-UHFFFAOYSA-N
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Description

Metaglycodol is a chemical compound known for its tranquilizing properties. It is classified as a vicinal diol and chloroarene, with the IUPAC name 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol. Despite its potential, this compound was never marketed as a drug .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying vicinal diols.

    Biology: Investigated for its effects on biological systems, particularly its tranquilizing properties.

    Medicine: Although never marketed, it has been studied for its potential use as a sedative and tranquilizer.

    Industry: Potential applications in the production of other chemical compounds and as an intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metaglycodol can be synthesized through a multi-step process involving the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then reduced to yield this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for efficiency and yield. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Metaglycodol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

Metaglycodol exerts its effects through interaction with the central nervous system. It is believed to modulate neurotransmitter activity, particularly by enhancing the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This leads to its tranquilizing and sedative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metaglycodol is unique due to its specific chemical structure, which includes a chloroarene and vicinal diol. This structure contributes to its distinct pharmacological properties compared to similar compounds like Phenaglycodol and Fenpentadiol.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-methylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-5-4-6-9(12)7-8/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXAYPPTCHXQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C1=CC(=CC=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864459
Record name 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13980-94-4
Record name 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13980-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaglycodol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaglycodol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAGLYCODOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72B92ZZ08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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